Cas no 1212430-77-7 (rac-(3aR,7aS)-2-benzyl-octahydro-1H-isoindol-5-amine)

Technical Introduction: rac-(3aR,7aS)-2-benzyl-octahydro-1H-isoindol-5-amine is a chiral amine compound featuring a rigid octahydro-1H-isoindole scaffold with a benzyl substituent at the 2-position. Its stereochemical complexity and structural framework make it a valuable intermediate in organic synthesis, particularly for the development of pharmacologically active molecules. The compound’s defined stereocenters (3aR,7aS) enhance its utility in asymmetric synthesis and chiral resolution studies. Its amine functionality allows for further derivatization, enabling applications in medicinal chemistry and ligand design. The benzyl group provides additional versatility for modifications, making it a practical building block for targeting specific biological interactions. Suitable for research in stereoselective synthesis and drug discovery.
rac-(3aR,7aS)-2-benzyl-octahydro-1H-isoindol-5-amine structure
1212430-77-7 structure
Product Name:rac-(3aR,7aS)-2-benzyl-octahydro-1H-isoindol-5-amine
CAS No:1212430-77-7
MF:C15H22N2
MW:230.348583698273
CID:5216094
PubChem ID:54595549
Update Time:2025-06-13

rac-(3aR,7aS)-2-benzyl-octahydro-1H-isoindol-5-amine Chemical and Physical Properties

Names and Identifiers

    • (3aR,7aS)-2-Benzyloctahydro-1H-isoindol-5-amine
    • (3aR,7aS)-2-benzyl-octahydro-1H-isoindol-5-amine
    • rac-(3aR,7aS)-2-benzyl-octahydro-1H-isoindol-5-amine
    • 1H-Isoindol-5-amine, octahydro-2-(phenylmethyl)-, (3aR,7aS)-rel-
    • Inchi: 1S/C15H22N2/c16-15-7-6-13-10-17(11-14(13)8-15)9-12-4-2-1-3-5-12/h1-5,13-15H,6-11,16H2/t13-,14+,15?/m1/s1
    • InChI Key: IFQRFSKEHYUZAT-GNXJLENFSA-N
    • SMILES: N1(CC2C=CC=CC=2)C[C@H]2CCC(C[C@H]2C1)N

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 2
  • Complexity: 247
  • XLogP3: 2
  • Topological Polar Surface Area: 29.3

rac-(3aR,7aS)-2-benzyl-octahydro-1H-isoindol-5-amine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
1PlusChem
1P01C2D6-50mg
rac-(3aR,7aS)-2-benzyl-octahydro-1H-isoindol-5-amine
1212430-77-7 95%
50mg
$414.00 2023-12-25
1PlusChem
1P01C2D6-100mg
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1PlusChem
1P01C2D6-250mg
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$840.00 2023-12-25
1PlusChem
1P01C2D6-500mg
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1PlusChem
1P01C2D6-1g
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1PlusChem
1P01C2D6-2.5g
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1PlusChem
1P01C2D6-5g
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1PlusChem
1P01C2D6-10g
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Enamine
EN300-249002-1g
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Enamine
EN300-249002-5g
rac-(3aR,7aS)-2-benzyl-octahydro-1H-isoindol-5-amine
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$3687.0 2023-09-15

Additional information on rac-(3aR,7aS)-2-benzyl-octahydro-1H-isoindol-5-amine

Professional Introduction torac-(3aR,7aS)-2-benzyl-octahydro-1H-isoindol-5-amine (CAS No. 1212430-77-7)

Rac-(3aR,7aS)-2-benzyl-octahydro-1H-isoindol-5-amine is a highly specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound, identified by its CAS number 1212430-77-7, is a key intermediate in the synthesis of various biologically active molecules. Its unique structural framework, characterized by an octahydroisoindole core and a benzyl substituent, makes it a versatile building block for the development of novel therapeutic agents.

The significance of this compound lies in its potential applications across multiple domains of chemical biology. The isoindole scaffold is a privileged structure in drug discovery, known for its ability to interact with biological targets in a manner that promotes pharmacological activity. Specifically, the configuration at the 3aR and 7aS positions contributes to the compound's stereoelectronic properties, which are critical for its biological efficacy. These stereochemical features have been extensively studied in recent years, as they often dictate the binding affinity and selectivity of drug candidates.

In the context of contemporary pharmaceutical research, Rac-(3aR,7aS)-2-benzyl-octahydro-1H-isoindol-5-amine has been explored for its role in modulating various biological pathways. One of the most promising areas of investigation is its potential as a precursor for compounds targeting neurological disorders. The isoindole moiety is particularly relevant here, as it has been shown to interact with serotonin receptors and other neurotransmitter systems. Recent studies have demonstrated that derivatives of this compound exhibit significant neuroprotective properties, making them candidates for further development into treatments for conditions such as Alzheimer's disease and Parkinson's disease.

The benzyl group attached to the octahydroisoindole core further enhances the compound's pharmacological profile. This substituent not only influences the electronic properties of the molecule but also contributes to its solubility and bioavailability—key factors in drug design. The synthesis of Rac-(3aR,7aS)-2-benzyl-octahydro-1H-isoindol-5-amine involves multi-step organic transformations that require precise control over reaction conditions. Advanced synthetic methodologies, including asymmetric catalysis and transition-metal-mediated reactions, have been employed to achieve high enantiomeric purity, which is essential for pharmaceutical applications.

Recent advancements in computational chemistry have also played a crucial role in understanding the behavior of this compound. Molecular modeling studies have revealed insights into how Rac-(3aR,7aS)-2-benzyl-octahydro-1H-isoindol-5-amine interacts with biological targets at the molecular level. These insights have guided the design of more potent analogs with improved pharmacokinetic profiles. For instance, computational predictions have helped identify structural modifications that could enhance binding affinity while minimizing off-target effects—a critical consideration in drug development.

The compound's potential extends beyond neurological applications. Research has indicated that derivatives of Rac-(3aR,7aS)-2-benzyl-octahydro-1H-isoindol-5-amine may exhibit anti-inflammatory and anticancer properties. The isoindole scaffold is known to disrupt inflammatory signaling pathways by modulating key enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). Additionally, preclinical studies have suggested that certain analogs demonstrate inhibitory activity against kinases involved in cancer cell proliferation. These findings underscore the broad therapeutic potential of this chemical entity.

The synthesis and characterization of Rac-(3aR,7aS)-2-benzyl-octahydro-1H-isoindol-5-amine have also contributed to advancements in synthetic methodology. The development of efficient synthetic routes has not only facilitated access to this compound but has also provided valuable insights into general strategies for constructing complex heterocyclic systems. These methodologies are likely to find utility in other areas of organic synthesis beyond pharmaceutical applications.

In conclusion, Rac-(3aR,7aS)-2-benzyl-octahydro-1H-isoindol-5-amine (CAS No. 1212430-77-7) represents a significant advancement in medicinal chemistry. Its unique structural features and demonstrated biological activity make it a valuable tool for researchers exploring new therapeutic interventions. As our understanding of biological systems continues to evolve, compounds like this are poised to play an increasingly important role in addressing complex diseases. The ongoing research into its derivatives and synthetic modifications promises to yield further breakthroughs in drug discovery and development.

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